2-叠氮基-N-(1-甲基-3-苯基丙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

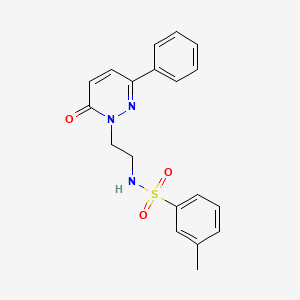

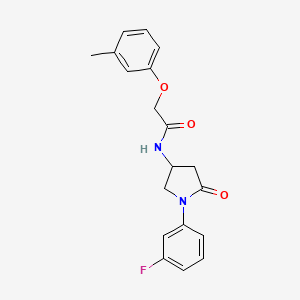

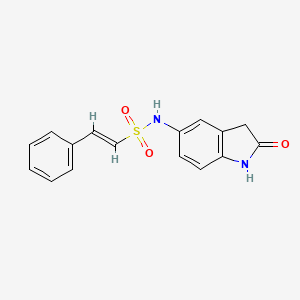

2-azido-N-(1-methyl-3-phenylpropyl)acetamide, also known as 2-azido-N-MPA, is a synthetic compound used in various scientific research applications. It is an organonitrogen compound belonging to the class of azides and is widely used as a reagent in organic synthesis. 2-azido-N-MPA is also used in medicinal research, as a substrate for enzymatic reactions, and as a model compound for studying the structure and reactivity of azides. The compound is also used in the synthesis of various polymers and polymeric materials.

科学研究应用

Synthesis of Various Heterocycles

Organic azides, such as these compounds, have been used in the synthesis of various heterocycles . They can be used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Click Chemistry

Organic azides are central to click chemistry, which involves the concise conjugation of two molecules . This chemistry is widely used in areas such as chemical biology and polymer synthesis .

Site-Selective Conjugation

Unique reactivities of α-azido secondary acetamides (α-AzSAs), such as these compounds, allow for site-selective conjugation in the presence of other azido moieties . This is particularly useful in multi-click modular hub strategies, which integrate multiple compounds onto one scaffold molecule .

Preparation of Biologically Important Heterocyclic Compounds

α-Azido ketones, like these compounds, have been employed for the synthesis of a number of biologically important heterocyclic compounds . They produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Pharmaceutical Applications

1,2,3-Triazoles obtained from α-azido ketones have high chemical stability and display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Polymer Chemistry

Multi-azides, compounds possessing multiple azido groups, have sparked interest in click scaffolds of multicomponent integration . They could serve as so-called functionalized element-block materials such as cross-linking, energetic, and Janus-type polymers in polymer chemistry .

Chemical Probes and Pharmaceuticals

In chemical biology and life sciences, multi-azides could be used as chemical probes and pharmaceuticals . However, although global azide-click conjugation of the same components has been well-documented, site-specific conjugation remains limited in multicomponent integration .

Synthesis of α-Amino Ketones

A catalytic amount of perrhenate can be used for the thermally induced removal of nitrogen from both cyclic and acyclic α-azido ketones . Hence, decomposition of 2-azido ketones to 2-(acetylamino)-2-alken-1-ones by perrhenate catalyst was done .

属性

IUPAC Name |

2-azido-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-10(15-12(17)9-14-16-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEXUPHQWDNDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(1-methyl-3-phenylpropyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)